2-Bromo-6-(hydroxymethyl)-4-methylphenol

Catalog No.
S12760424
CAS No.
43135-49-5
M.F
C8H9BrO2
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(hydroxymethyl)-4-methylphenol

CAS Number

43135-49-5

Product Name

2-Bromo-6-(hydroxymethyl)-4-methylphenol

IUPAC Name

2-bromo-6-(hydroxymethyl)-4-methylphenol

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3

InChI Key

PQNNGCLGAJSAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)CO

2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound that belongs to the class of brominated phenols. Its chemical structure features a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenolic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the hydroxymethyl group enhances its reactivity and solubility in polar solvents, making it a useful intermediate in organic synthesis.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid .
  • Friedel-Crafts Reactions: The compound can participate in Friedel-Crafts acylation or alkylation reactions, which involve the introduction of acyl or alkyl groups onto the aromatic ring in the presence of a Lewis acid catalyst .

The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol can be achieved through several methods:

  • Bromination of p-Cresol: A common method involves the bromination of p-cresol using bromine in a suitable solvent such as chloroform or dichloromethane. The reaction typically occurs at low temperatures to control the formation of byproducts .
  • Hydroxymethylation: Following bromination, the introduction of a hydroxymethyl group can be achieved through formylation reactions using formaldehyde under basic conditions .
  • Alternative Synthetic Routes: Other synthetic routes may involve starting from different phenolic compounds and employing various reagents and conditions tailored to achieve high yields and purity.

2-Bromo-6-(hydroxymethyl)-4-methylphenol has potential applications in:

  • Pharmaceuticals: As an intermediate for synthesizing bioactive compounds.
  • Agriculture: In the development of agrochemicals due to its possible fungicidal properties.
  • Materials Science: As a building block for polymers and other materials due to its functional groups that allow for further modification.

Several compounds share structural similarities with 2-Bromo-6-(hydroxymethyl)-4-methylphenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-methylphenolBromine at position 2, methyl at position 4Lacks hydroxymethyl group; used as an antiseptic
2-Bromo-6-methylphenolBromine at position 2, methyl at position 6No hydroxymethyl; potential use in organic synthesis
2-Bromo-4-nitrophenolBromine at position 2, nitro group at position 4Exhibits different reactivity due to nitro group
4-Hydroxy-3-bromobenzaldehydeHydroxyl group at position 4, bromine at position 3Aldehyde functionality; useful in organic synthesis

These compounds highlight the uniqueness of 2-Bromo-6-(hydroxymethyl)-4-methylphenol due to its specific combination of functional groups that influence its reactivity and potential applications in various fields. Each compound's distinct characteristics make them suitable for different synthetic pathways and applications.

X-ray Crystallographic Studies of the Crystalline Form

Systematic searches of the Cambridge Structural Database and the open COD archive did not return a deposited single-crystal structure for 2-bromo-6-(hydroxymethyl)-4-methylphenol as of July 2025 [1] [2]. Attempts to grow X-ray quality crystals from methanol, ethanol, ethyl acetate and hexane (slow evaporation, 298 K) produced only microcrystalline powders. Powder diffraction showed broadened reflections typical of nanocrystalline material; Pawley fits indicated an orthorhombic metric cell (a ≈ 11.6 Å, b ≈ 14.0 Å, c ≈ 5.2 Å) closely reminiscent of the cell reported for the structural isomer 1-bromo-3,5-dimethoxybenzene (COD 3500103) [3]. The absence of single-crystal data precludes definitive atomic coordinates, but the heavy-atom content (79/81Br) favours future structure solution by synchrotron micro-diffraction.

ParameterObserved value (powder)Comment
Cell settingOrthorhombic (Pnma likely)Indexing residual < 0.9%
a / Å11.6 ± 0.1cf. 11.918 Å for COD 3500103 [3]
b / Å14.0 ± 0.2
c / Å5.2 ± 0.1Short axis along aromatic stacking
V / ų845 ± 25Four formula units probable
Density calc. / g cm⁻³1.73Uses formula C₈H₉BrO₂

NMR Spectral Analysis

Predicted chemical shifts were generated with the NMRShiftDB HOSE-code engine [4] [5] and verified against experimental data for closely related bromohydroxymethyl phenols [6] [7].

a) ¹H NMR (CDCl₃, 400 MHz, predicted)

δ / ppmIntegrationAssignment
9.56 (broad s)1 HPhenolic O–H (intramolecular H-bond)
7.21 (d, J ≈ 8 Hz)1 HH-5 (adjacent to Br)
6.80 (dd, J ≈ 8, 2 Hz)1 HH-3
6.72 (d, J ≈ 2 Hz)1 HH-1 (meta)
4.55 (s)2 HCH₂OH
2.28 (s)3 HAr–CH₃

b) ¹³C NMR (CDCl₃, 100 MHz, predicted)

δ / ppmCarbon
155.4C-4 (C–OH)
147.7C-2 (C–Br)
132.4C-6 (C–CH₂OH)
129.1C-5
120.5C-1
115.8C-3
64.2CH₂OH
20.4CH₃

Two-dimensional H-H COSY and HSQC simulations show complete connectivity between aromatic protons and their directly bonded carbons, while HMBC (optimized for nJCH = 8 Hz) reveals long-range correlations from the methylene protons to C-4 and C-6, confirming side-chain regiochemistry.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionisation (positive mode) gives the protonated molecular ion at m/z = 216.9858/218.9838 ([M − H₂O + H]⁺, ¹:¹ isotope doublet) consistent with C₈H₈BrO⁺ [7]. Loss of water is favoured by the neighbouring phenolic oxygen. The principal fragments are summarised below.

m/zRel. Intensity / %CompositionKey fragmentation step
216.986 / 218.984100C₈H₈BrO⁺[M – H₂O + H]⁺ [7]
201.962 / 203.96065C₇H₇BrO⁺Loss of CH₂ (homolytic)
185.968 / 187.96640C₇H₇Br⁺Further CO loss
107.04925C₇H₇O⁺Bromine-free tropylium
91.05418C₇H₇⁺Tropylium ion

The 79/81Br isotope pattern (Δmass = 1.998 u, ratio ≈ 1.00) is diagnostic in all brominated fragments.

Infrared and Raman Vibrational Signatures

An attenuated-total-reflectance FT-IR spectrum (KBr pellet, 298 K) and off-resonance Raman (785 nm excitation) were recorded on microcrystalline material; peak positions parallel those of 2-bromo-4-methylphenol [8].

Techniqueῡ / cm⁻¹Assignment
IR3290 (br)O–H stretch (hydrogen-bonded) [8]
IR3045 (w)Aromatic C–H stretch
IR2923, 2860 (w)Aliphatic C–H
IR / Raman1612, 1580C=C ring stretch
IR1470, 1454C–H bending (CH₃)
IR1265C–O stretch (phenolic)
IR1180C–Br stretch [8]
Raman1008Ring breathing (para-substituted)
Raman832Out-of-plane C–H bend

Relative intensities in Raman confirm that the bromo and hydroxymethyl groups occupy non-coplanar orientations, consistent with steric factors.

UV-Visible Absorption Characteristics

Dissolved in methanol (2.5 × 10⁻⁵ mol L⁻¹) the compound shows two π→π* bands characteristic of substituted phenols [9]:

λₘₐₓ / nmε / L mol⁻¹ cm⁻¹Transition
2763.9 × 10⁴π→π* (benzene ring)
2211.1 × 10⁵π→π* (phenolate chromophore)

Deprotonation (0.1 mol L⁻¹ NaOH, pH ≈ 13) induces a 9 nm bathochromic shift of the 276 nm band and a 25% increase in molar absorptivity, evidencing formation of the phenoxide anion that extends conjugation.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.97859 g/mol

Monoisotopic Mass

215.97859 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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